
Bis(trimethylsilyl) acetylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) acetylphosphonate is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its utility in various chemical reactions and its role as a reagent in organic synthesis. The trimethylsilyl groups confer unique properties, such as increased volatility and chemical inertness, making it a valuable compound in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl) acetylphosphonate typically involves the reaction of acetylphosphonate with trimethylsilyl chloride in the presence of a base. This reaction proceeds under mild conditions and yields the desired product with high efficiency. The general reaction scheme is as follows: [ \text{Acetylphosphonate} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Commonly used bases include triethylamine or pyridine, which facilitate the silylation reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(trimethylsilyl) acetylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or protic solvents, the compound can hydrolyze to form acetylphosphonic acid and trimethylsilanol.
Silylation Reactions: It can act as a silylating agent, transferring trimethylsilyl groups to other molecules.
Common Reagents and Conditions:
Hydrolysis: Water or methanol is commonly used to hydrolyze this compound.
Silylation: Reagents such as hexamethyldisilazane or bis(trimethylsilyl)acetamide are used in silylation reactions.
Major Products Formed:
Hydrolysis: Acetylphosphonic acid and trimethylsilanol.
Silylation: Trimethylsilyl ethers or esters of the target molecules.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) acetylphosphonate finds applications in various fields, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a silylating agent.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) acetylphosphonate involves the transfer of trimethylsilyl groups to target molecules. This silylation process can protect reactive functional groups during chemical synthesis, thereby enhancing the stability and reactivity of intermediates. The compound’s ability to act as a silylating agent is attributed to the high reactivity of the trimethylsilyl groups, which readily form bonds with nucleophilic sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Hexamethyldisilazane: Commonly used for silylation reactions.
Diethyl(trimethylsilyl)amine: Utilized in the synthesis of trimethylsilyl esters.
Uniqueness: Bis(trimethylsilyl) acetylphosphonate is unique due to its dual functionality as both a phosphonate and a silylating agent. This dual functionality allows it to participate in a wider range of chemical reactions compared to other silylating agents. Additionally, its ability to form stable intermediates makes it a valuable reagent in complex organic syntheses.
Eigenschaften
CAS-Nummer |
6838-42-2 |
|---|---|
Molekularformel |
C8H21O4PSi2 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
1-bis(trimethylsilyloxy)phosphorylethanone |
InChI |
InChI=1S/C8H21O4PSi2/c1-8(9)13(10,11-14(2,3)4)12-15(5,6)7/h1-7H3 |
InChI-Schlüssel |
DFVRXPMMBLUWAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
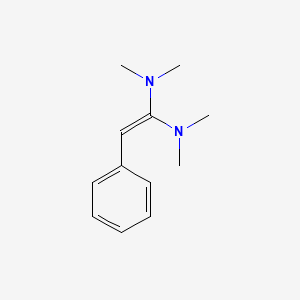
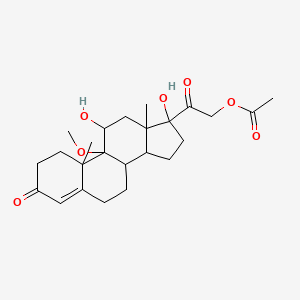

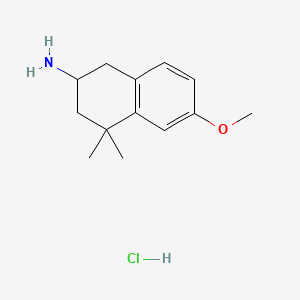
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)


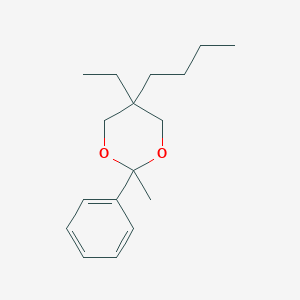

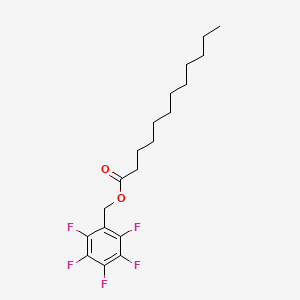
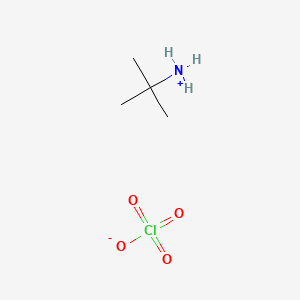
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)

